molecular formula C17H20ClN3 B12905804 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine CAS No. 917895-72-8

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B12905804
CAS No.: 917895-72-8
M. Wt: 301.8 g/mol
InChI Key: QZGPFHNBAOUYHF-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chlorine atom, a cyclopentyl group, a methyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.

    Substitution Reactions:

    Aromatic Substitution: The 4-methylphenyl group is introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine: This compound is structurally similar but has a different position of the methyl group on the phenyl ring.

    6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine: This compound lacks the methyl group on the phenyl ring.

Uniqueness

6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, in particular, may confer distinct properties compared to its analogs.

Properties

CAS No.

917895-72-8

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H20ClN3/c1-11-7-9-13(10-8-11)15-16(18)19-12(2)20-17(15)21-14-5-3-4-6-14/h7-10,14H,3-6H2,1-2H3,(H,19,20,21)

InChI Key

QZGPFHNBAOUYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3

Origin of Product

United States

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